N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide -

N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Catalog Number: EVT-5166957
CAS Number:
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , ]. It exhibits no agonist activity on its own but enhances the effects of mGluR5 agonists like glutamate, quisqualate, and DHPG [, , , , , , , ]. CPPHA achieves this potentiation by binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site [, , , , , , , ].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent and selective positive allosteric modulator (PAM) of mGluR5 []. It has been shown to effectively potentiate mGluR5-mediated responses in midbrain neurons, demonstrating its ability to enhance the activity of this receptor subtype [].

Relevance: Although structurally distinct from N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, VU-29 is discussed alongside CPPHA in the context of mGluR5 PAMs []. This highlights the exploration of diverse chemical scaffolds for their potential to modulate mGluR5 activity, indicating that the target compound, despite its structural similarity to CPPHA, might belong to a distinct pharmacological class.

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB acts as a selective positive allosteric modulator of mGluR5 [, , , , ]. Like CPPHA, it does not activate mGluR5 on its own but enhances the receptor's response to agonists [, , , , ]. Notably, DFB exerts its modulatory effects by binding to a site distinct from the orthosteric binding site of mGluR5 agonists [, , , , ].

Relevance: Although structurally dissimilar to N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, DFB is often compared to CPPHA in studies investigating the pharmacology of mGluR5 PAMs [, , , , ]. This comparison underscores the exploration of different chemical classes for targeting mGluR5 allosteric sites, suggesting that structural similarity to CPPHA does not necessarily imply a similar mechanism of action for the target compound.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGlu5 PAM belonging to the CPPHA series []. It displays improved selectivity for the mGlu5 subtype compared to CPPHA, making it a more suitable candidate for studying mGlu5-mediated effects in the central nervous system [].

VU0001850 & VU0040237

Compound Description: These benzamide derivatives represent a novel mGlu5 PAM scaffold identified through high-throughput screening efforts []. VU0001850 shows an EC50 of 1.3 μM with 106% Glumax, while VU0040237 exhibits an EC50 of 350 nM with 84% Glumax [], indicating their ability to potentiate mGlu5 activity.

Relevance: While structurally distinct from the target compound, N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, the identification of VU0001850 and VU0040237 highlights the ongoing search for new mGlu5 PAM scaffolds []. This suggests that the target compound, despite sharing some structural features with CPPHA, might interact with mGlu5 differently.

VU0357121 & VU0365396

Compound Description: Further optimization of the benzamide scaffold led to the development of VU0357121, a highly potent mGlu5 PAM with an EC50 of 33 nM and 92% Glumax []. Interestingly, this optimization also resulted in the discovery of VU0365396, the first reported non-MPEP site neutral allosteric ligand for mGlu5 [].

Relevance: These compounds, while structurally different from N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, exemplify the potential for fine-tuning pharmacological profiles within a chemical series targeting mGlu5 []. This finding emphasizes the importance of exploring structural modifications around the core phthalimide and benzamide moieties present in the target compound to potentially enhance its potency and selectivity.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of mGluR5 that binds to the same allosteric site as negative allosteric modulators such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) [].

Relevance: While structurally distinct from the target compound, CDPPB, along with its analogs, provides further evidence that interaction with the MPEP site is crucial for the allosteric potentiation of mGluR5 []. This suggests that compounds targeting this site, despite their structural differences, share a common mechanism for enhancing mGluR5 activity.

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1) [].

Relevance: While structurally dissimilar from N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide and its close analogs, the study highlights the existence of distinct allosteric sites on mGluR subtypes []. This suggests that even structurally related compounds might interact with different mGluR subtypes through distinct binding sites and mechanisms.

Properties

Product Name

N-(4-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-12-11-13(20)8-9-16(12)21-17(23)7-4-10-22-18(24)14-5-2-3-6-15(14)19(22)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23)

InChI Key

PXLFJRWSUJMXEF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.